molecular formula C22H16ClN3O2 B1671871 Indibulin CAS No. 204205-90-3

Indibulin

Numéro de catalogue B1671871
Numéro CAS: 204205-90-3
Poids moléculaire: 389.8 g/mol
Clé InChI: SOLIIYNRSAWTSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Indibulin is a novel synthetic small molecule microtubule inhibitor . It destabilizes microtubules and has antitumor activity . It is known to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules . Indibulin is currently in phase I clinical trials .


Synthesis Analysis

The design and synthesis of new indibulin analogs were carried out to investigate their anti-cancer activity . The target compounds were synthesized in multistep reactions starting with the related indole derivatives .


Molecular Structure Analysis

Indibulin has a molecular formula of C22H16ClN3O2 . It is a synthetic, orally active anti-mitotic agent that binds tubulin .


Chemical Reactions Analysis

Indibulin analogs were synthesized in multistep reactions starting with the related indole derivatives . Some of the compounds show good cytotoxic activity against cancerous cell lines .


Physical And Chemical Properties Analysis

Indibulin has a molecular weight of 389.83 and a molecular formula of C22H16ClN3O2 .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology , specifically in the treatment of various types of cancer .

Summary of the Application

Indibulin is a potent inhibitor of tubulin polymerization, which is a crucial process in cell division . By inhibiting this process, Indibulin can prevent the growth and proliferation of cancer cells .

Methods of Application or Experimental Procedures

The design and synthesis of new Indibulin analogs were carried out to investigate their anti-cancer activity . These compounds were synthesized in multistep reactions starting with related indole derivatives .

Results or Outcomes

Some of the synthesized Indibulin analogs showed good cytotoxic activity against cancerous cell lines . For example, compound 4f showed the highest cytotoxic activity on HT-29 and Caco-2 cell lines with respective half maximal inhibitory concentration (IC50) values of 5.1 μm and 7.3 μm .

Application in Breast Cancer Treatment

Specific Scientific Field

This application is also in the field of Oncology , but specifically in the treatment of breast cancer .

Summary of the Application

Indibulin-related diarylpyrrole derivatives were synthesized and investigated for their anti-breast cancer activity .

Methods of Application or Experimental Procedures

Cell culture studies were performed using the MTT cell viability assay on the breast cancer cell lines MCF-7, T47-D, and MDA-MB231 . The activity of some of the synthesized compounds for tubulin interaction was studied using colchicine binding and tubulin polymerization assays .

Results or Outcomes

Two of the synthesized compounds, 4f and 4g, showed high activity on the MDA-MB231 cell line (IC50 = 11.82 and 13.33 μM, respectively) and low toxicity on normal fibroblast cells (IC50 > 100 μM) . All of the tested compounds were more potent on T47-D cancer cells and less toxic on NIH-3T3 normal cells in comparison to the reference compound, Indibulin .

Application in Treatment of Taxane Resistant Tumors

Specific Scientific Field

This application falls under the field of Oncology , specifically in the treatment of taxane resistant tumors .

Summary of the Application

Indibulin is an orally active antimitotic drug that is effective against various human tumor cell lines and xenografts, including taxane resistant tumors .

Methods of Application or Experimental Procedures

Indibulin is administered orally and has shown effectiveness against various human tumor cell lines and xenografts, including those resistant to taxanes .

Results or Outcomes

In preclinical studies, Indibulin has shown potent antitumor activity and lacks the neurotoxicity that is largely associated with other tubulin binding drugs .

Application in Neuroprotection

Specific Scientific Field

This application falls under the field of Neuroscience , specifically in the protection of neurons .

Summary of the Application

Indibulin has shown potent antitumor activity in preclinical models but seems not to affect neuronal microtubules . This lack of neurotoxicity makes it a promising candidate for development as a cancer treatment .

Methods of Application or Experimental Procedures

The mechanism of action and the absence of neurotoxicity of Indibulin were investigated in detail . It was found that Indibulin is able to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules .

Results or Outcomes

Indibulin did not disrupt the integrity of highly modified microtubules present in neurites of pheochromocytoma (PC12) cells . The specificity of Indibulin for unmodified microtubules seems to be dependent on the pyridyl moiety of Indibulin because derivatives that have the pyridyl moiety replaced are not able to discriminate between highly and less-modified tubulins .

Application in Treatment of Peripheral Neuropathy

Specific Scientific Field

This application falls under the field of Neuroscience , specifically in the treatment of peripheral neuropathy .

Summary of the Application

Indibulin is one of the most potent tubulin polymerization inhibitors with minimal peripheral neuropathy . The design and synthesis of new indibulin analogs were carried out in order to investigate their anti-cancer activity .

Methods of Application or Experimental Procedures

The target compounds were synthesized in multistep reactions starting with the related indole derivatives .

Results or Outcomes

Some of the compounds show good cytotoxic activity against cancerous cell lines . In the cell cycle analysis on HT-29 cells, compound 4f at 5.1 μm showed an increase in the percentage of cells in the sub-G1 phase .

Application in Treatment of Taxane Resistant Tumors

Specific Scientific Field

This application falls under the field of Oncology , specifically in the treatment of taxane resistant tumors .

Summary of the Application

Indibulin is an orally active antimitotic drug that is effective against various human tumor cell lines and xenografts, including taxane resistant tumors .

Methods of Application or Experimental Procedures

Indibulin is administered orally and has shown effectiveness against various human tumor cell lines and xenografts, including those resistant to taxanes .

Results or Outcomes

In preclinical studies, Indibulin has shown potent antitumor activity and lacks the neurotoxicity that is largely associated with other tubulin binding drugs .

Safety And Hazards

Indibulin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Indibulin has shown broad antitumor activity and the lack of central and peripheral nervous system toxicity in preclinical studies, making it a promising candidate for development as a cancer treatment . It is currently in phase I clinical trials .

Propriétés

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIIYNRSAWTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174368
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indibulin

CAS RN

204205-90-3
Record name Indibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Indibulin
Reactant of Route 2
Reactant of Route 2
Indibulin
Reactant of Route 3
Reactant of Route 3
Indibulin
Reactant of Route 4
Reactant of Route 4
Indibulin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Indibulin
Reactant of Route 6
Reactant of Route 6
Indibulin

Citations

For This Compound
345
Citations
A Wienecke, G Bacher - Cancer research, 2009 - AACR
… Indibulin has shown potent antitumor activity in preclinical models but seems … indibulin (25). In the present study, the mechanism of action and the absence of neurotoxicity of indibulin …
Number of citations: 87 aacrjournals.org
S Kapoor, S Srivastava, D Panda - Scientific Reports, 2018 - nature.com
… that indibulin dampens the dynamic instability of individual microtubules in live breast cancer cells. Indibulin … Indibulin reduced inter-kinetochoric tension, produced aberrant spindles, …
Number of citations: 28 www.nature.com
G Raab, P Komarnitsky, G Bacher, B Wallner… - Cancer Research, 2007 - AACR
1424 ZIO-301 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid; also called Indibulin and D-24851) is a novel synthetic anti-mitotic agent that binds tubulin, destabilizes …
Number of citations: 4 aacrjournals.org
A Kumari, SS Prassanawar… - ACS Chemical …, 2022 - ACS Publications
… of indibulin to different β-tubulin isotypes. Our molecular docking analysis suggested that indibulin … β-tubulin isotypes on the cytotoxic effects of indibulin, colchicine, and vinblastine in …
Number of citations: 3 pubs.acs.org
E Saeedian Moghadam, E Hamel, Z Shahsavari… - DARU Journal of …, 2019 - Springer
… Among anti-tubulin agents, indibulin was found to cause minimal peripheral neuropathy. Thus far, however, indibulin has not entered clinical usage, caused in part by its poor aqueous …
Number of citations: 9 link.springer.com
ES Moghadam, F Saravani, S Ostad… - Medicinal …, 2019 - ingentaconnect.com
… Indibulin is one of the most potent tubulin polymerization inhibitors with minimal peripheral … With respect to this giant benefit, herein we decided to design and synthesize novel indibulin …
Number of citations: 2 www.ingentaconnect.com
P Kormarnitsky, L Lapierre, B Wallner… - Molecular Cancer …, 2007 - AACR
… mechanistic studies that indibulin affects microtubule-… , indibulin dispersed the apical recycling system throughout the cell, similar to nocodazole. However, unlike nocodazole, indibulin …
Number of citations: 1 aacrjournals.org
RL Oostendorp, PO Witteveen, B Schwartz… - Investigational new …, 2010 - Springer
Indibulin (ZIO-301/D-24851) is an orally applied small molecule with antitumor activity based upon destabilization of microtubule polymerization. The purpose of this phase I study was …
Number of citations: 33 link.springer.com
E Saeedian Moghadam, F Saravani… - Heterocyclic …, 2018 - degruyter.com
… , and this feature distinguishes indibulin from other similar acting compounds. It seems that indibulin has the ability to … Figure 2 Structural changes on indibulin in the current work. …
Number of citations: 17 www.degruyter.com
I Kuppens, PO Witteveen, M Schot… - Investigational new …, 2007 - Springer
… Indibulin is a synthetic small molecule which antitumor … the oral drinking solution of indibulin administered once daily for 14 … This study is continued, evaluating indibulin administered as …
Number of citations: 44 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.